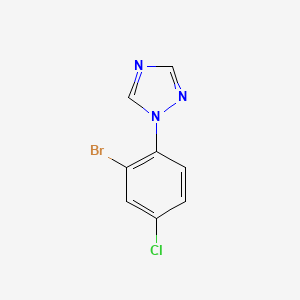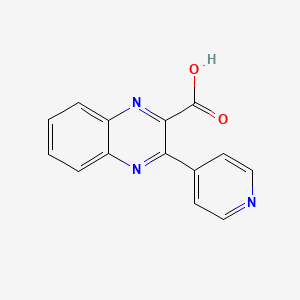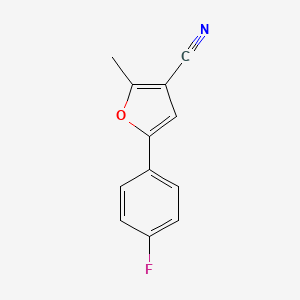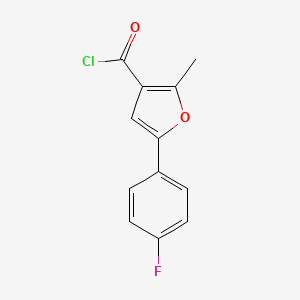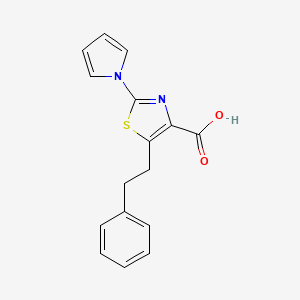
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
“5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” comprises a pyrrole ring attached to a phenylethyl group and a thiazole ring, which is further attached to a carboxylic acid group . The presence of these functional groups may contribute to its chemical properties and potential biological activities.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- The compound is synthesized for exploration in organic chemistry. For example, a study by Idhayadhulla, Kumar, and Nasser (2010) describes the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, emphasizing its characterization through various spectral methods (Idhayadhulla et al., 2010).
Corrosion Inhibition
- Research by Chaitra, Mohana, and Tandon (2016) illustrates the application of thiazole-based pyridine derivatives, including the compound , as effective corrosion inhibitors for mild steel in acidic environments. Their study highlights the significance of concentration and temperature on inhibition efficiency (Chaitra et al., 2016).
Antibacterial Properties
- Sapijanskaitė-Banevič et al. (2020) synthesized a series of thiazole derivatives, including the focal compound, and evaluated their antibacterial properties against various bacterial strains, demonstrating significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).
Potential Pharmaceutical Applications
- A study by Patel and Patel (2015) focused on synthesizing heterocyclic compounds, related to the discussed compound, and evaluating their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of potential pharmaceutical applications (Patel & Patel, 2015).
Zukünftige Richtungen
The future directions for research on “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole-containing compounds, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)14-13(9-8-12-6-2-1-3-7-12)21-16(17-14)18-10-4-5-11-18/h1-7,10-11H,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQRVCLEDSERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)
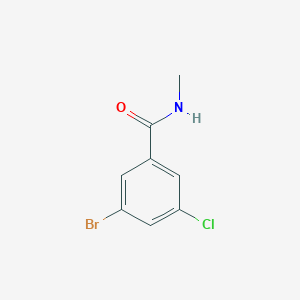
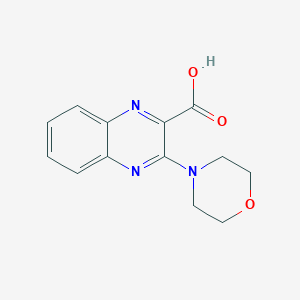
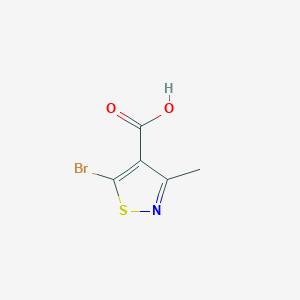

![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
